![molecular formula C11H12N4 B1481606 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile CAS No. 2098012-06-5](/img/structure/B1481606.png)

1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile

Vue d'ensemble

Description

Synthesis Analysis

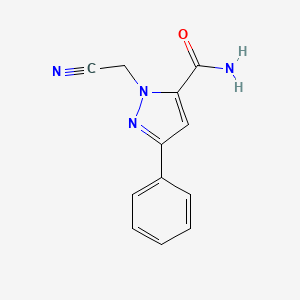

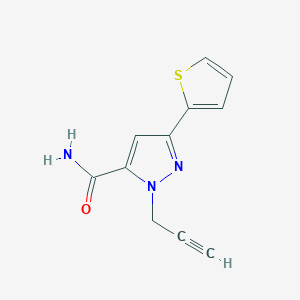

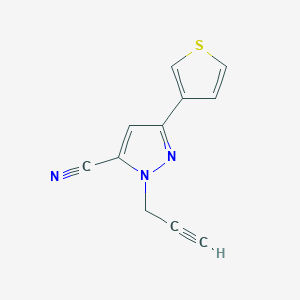

Pyrazole derivatives, such as “1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile”, are known for their wide range of pharmacological properties, including antibacterial activities . The synthesis of pyrazole derivatives involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .

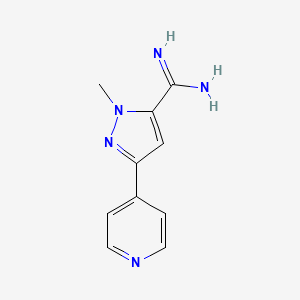

Molecular Structure Analysis

The molecular structure of “1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile” is characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms . This structure is common among pyrazoles and is part of what gives these compounds their unique properties .

Applications De Recherche Scientifique

Agriculture: Pesticide Development

This compound has been explored for its potential in developing new pesticides. Its structural similarity to known pyrazole-based pesticides like fipronil suggests it could be effective against a variety of crop pests . Researchers are interested in synthesizing analogs to enhance its bioactivity spectrum for agricultural use.

Medicine: Antimicrobial Agents

In the medical field, derivatives of this compound are being studied for their antimicrobial properties. The pyrazole nucleus is a common feature in many pharmacologically active molecules, and modifications to this core structure can lead to potent antimicrobial agents .

Material Science: Polymer Manufacturing

The pyrazole moiety is integral in the synthesis of certain polymers. Its incorporation into polymer chains can potentially improve material properties like thermal stability and mechanical strength, which are crucial in material science applications .

Environmental Science: Eco-Friendly Pesticides

Environmental scientists are investigating the use of this compound as an eco-friendly alternative to traditional pesticides. Its ability to degrade into less harmful substances could minimize environmental impact while providing effective pest control .

Biochemistry: Enzyme Inhibition

Biochemists are interested in this compound for its potential role in enzyme inhibition. By modifying the pyrazole structure, researchers aim to develop inhibitors that can regulate enzymatic activity involved in various diseases .

Pharmacology: Drug Development

In pharmacology, there’s ongoing research to incorporate this compound into new drug formulations. Its structural framework is conducive to creating drugs with improved efficacy and reduced side effects for a range of conditions .

Propriétés

IUPAC Name |

1-(cyclobutylmethyl)imidazo[1,2-b]pyrazole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4/c12-7-10-6-11-14(4-5-15(11)13-10)8-9-2-1-3-9/h4-6,9H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBVJKQDRBPXSLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C=CN3C2=CC(=N3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

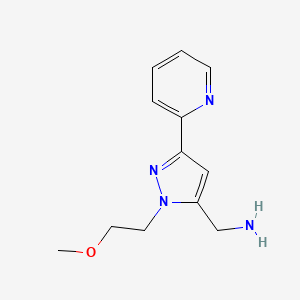

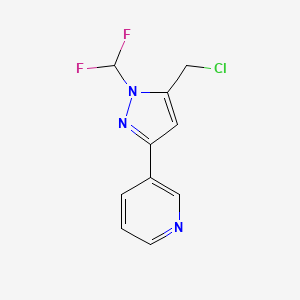

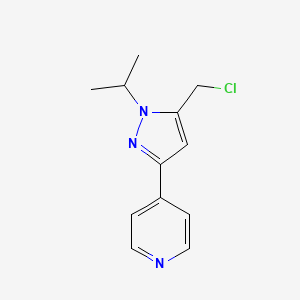

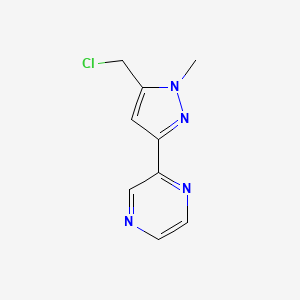

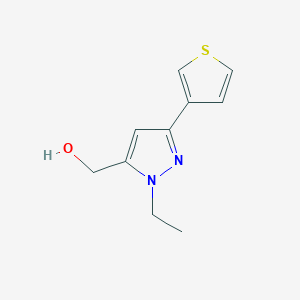

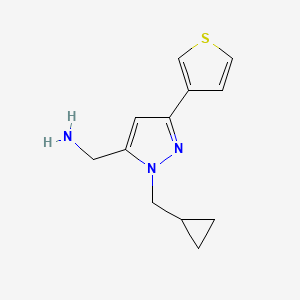

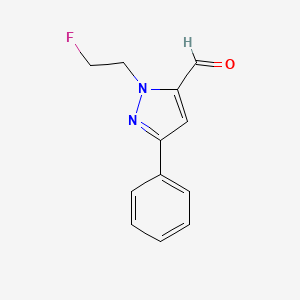

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.